molecular formula C15H15N5O2S B5889140 2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B5889140
M. Wt: 329.4 g/mol
InChI Key: RUFRDGFDDCXLKA-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi by disrupting the cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide have been studied extensively. The compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to reduce the production of inflammatory cytokines and increase the production of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments include its potential applications in various fields and its ability to inhibit the growth of cancer cells and fungi. However, the limitations of using this compound include its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. These include investigating its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to develop safer and more effective derivatives of the compound. Additionally, the compound can be studied for its potential use as a fluorescent probe for detecting other metal ions.
In conclusion, 2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis method of 2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide involves the reaction of 4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in the presence of a base. The reaction yields 2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide as a white solid.

Scientific Research Applications

2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-fungal properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

2-[[4-methyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-13(18-19-15(20)23-9-12(16)21)8-22-11-6-2-4-10-5-3-7-17-14(10)11/h2-7H,8-9H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFRDGFDDCXLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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